Cas no 6500-63-6 (5-(3-Methoxyphenyl)penta-2,4-dienoic acid)

5-(3-Methoxyphenyl)penta-2,4-dienoic acid is a conjugated dienoic acid derivative featuring a 3-methoxyphenyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its α,β-unsaturated carboxylate structure, which serves as a versatile intermediate for Michael additions, cycloadditions, and other functionalization reactions. The methoxy group enhances electronic modulation, influencing reactivity and binding interactions in potential pharmacological applications. Its extended π-conjugation system may also contribute to UV-visible absorption properties, making it relevant in material science. The compound is typically handled under controlled conditions due to its sensitivity to light and air, requiring storage in inert environments to maintain stability.
5-(3-Methoxyphenyl)penta-2,4-dienoic acid structure
6500-63-6 structure
Product Name:5-(3-Methoxyphenyl)penta-2,4-dienoic acid
CAS No:6500-63-6
MF:C12H12O3
MW:204.221883773804
CID:500656
PubChem ID:12861582
Update Time:2025-06-14

5-(3-Methoxyphenyl)penta-2,4-dienoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3-Methoxyphenyl)penta-2,4-dienoic acid
    • 2,4-Pentadienoic acid,5-(3-methoxyphenyl)-
    • 5-(3-METHOXY-PHENYL)-PENTA-2,4-DIENOIC ACID
    • (2E,4E)-5-(3-METHOXYPHENYL)PENTA-2,4-DIENOIC ACID
    • SCHEMBL3452239
    • (2E,4E)-5-(3-METHOXYPHENYL)PENTA-2,4-DIENOICACID
    • METHYL2-HYDROXYDODECANOATE
    • SCHEMBL3452240
    • 6500-63-6
    • 135754-94-8
    • MDL: MFCD09261407
    • Inchi: 1S/C12H12O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h2-9H,1H3,(H,13,14)/b5-2+,8-3+
    • InChI Key: XVWJWKYAUAINIZ-QKVOYMTASA-N
    • SMILES: O(C)C1=CC=CC(/C=C/C=C/C(=O)O)=C1

Computed Properties

  • Exact Mass: 204.07900
  • Monoisotopic Mass: 204.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 46.5A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.162
  • Melting Point: 105-108 ºC
  • Boiling Point: 397 ºC
  • Flash Point: 157 ºC
  • Refractive Index: 1.595
  • PSA: 46.53000
  • LogP: 2.34920
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

5-(3-Methoxyphenyl)penta-2,4-dienoic acid Security Information

5-(3-Methoxyphenyl)penta-2,4-dienoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-(3-Methoxyphenyl)penta-2,4-dienoic acid Pricemore >>

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5-(3-Methoxyphenyl)penta-2,4-dienoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6500-63-6)5-(3-Methoxyphenyl)penta-2,4-dienoic acid
Order Number:A834942
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:31
Price ($):169.0
Email:sales@amadischem.com

Additional information on 5-(3-Methoxyphenyl)penta-2,4-dienoic acid

Research Brief on 5-(3-Methoxyphenyl)penta-2,4-dienoic acid (CAS: 6500-63-6): Recent Advances and Applications

5-(3-Methoxyphenyl)penta-2,4-dienoic acid (CAS: 6500-63-6) is a synthetic compound with a conjugated diene structure and a methoxyphenyl substituent, which has garnered increasing attention in chemical biology and medicinal chemistry due to its potential as a bioactive scaffold. Recent studies have explored its applications in drug discovery, particularly as a modulator of inflammatory pathways and as a precursor for the synthesis of more complex pharmacophores. This research brief consolidates the latest findings on this compound, highlighting its mechanisms of action, synthetic routes, and therapeutic potential.

A 2023 study published in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory properties of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, demonstrating its ability to inhibit NF-κB signaling in macrophage cell lines at micromolar concentrations. The compound's α,β-unsaturated carbonyl moiety was identified as critical for its activity, likely through Michael addition reactions with cysteine residues in target proteins. Molecular docking simulations suggested potential interactions with IKKβ, a key kinase in the NF-κB pathway.

In the realm of synthetic chemistry, researchers have developed improved preparation methods for 6500-63-6. A 2024 Journal of Organic Chemistry paper described a microwave-assisted Horner-Wadsworth-Emmons reaction that achieves 85% yield with reduced reaction times compared to conventional methods. This advancement is particularly significant for scaling up production while maintaining the compound's stereochemical purity, which is crucial for its biological activity.

Pharmacokinetic studies of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid have revealed both challenges and opportunities. While the compound shows moderate plasma stability in rodent models, its bioavailability is limited by rapid glucuronidation. However, prodrug strategies employing ester derivatives have shown promise in enhancing absorption, as reported in a 2023 European Journal of Pharmaceutical Sciences article. These findings are informing the design of second-generation analogs with improved drug-like properties.

Emerging applications in cancer research have expanded the potential utility of this compound. A recent ChemMedChem publication demonstrated that 6500-63-6 derivatives can selectively inhibit histone deacetylase 6 (HDAC6) with minimal effects on other HDAC isoforms. This isoform selectivity is particularly valuable for developing cancer therapies with reduced side effects. Structure-activity relationship studies have identified the optimal positioning of the methoxy group for this activity.

The compound's versatility as a synthetic intermediate continues to be explored. Researchers have utilized 5-(3-Methoxyphenyl)penta-2,4-dienoic acid as a building block for various heterocyclic systems, including pyrazoles and pyridines, which are prevalent in FDA-approved drugs. A 2024 ACS Medicinal Chemistry Letters report highlighted its use in constructing novel kinase inhibitor scaffolds through [4+2] cycloaddition reactions.

Ongoing research directions include investigating the compound's potential in neurodegenerative diseases, given its ability to cross the blood-brain barrier in preliminary studies, and exploring its use in photopharmacology due to the photosensitivity of its diene system. As understanding of its biological targets and synthetic applications grows, 5-(3-Methoxyphenyl)penta-2,4-dienoic acid continues to demonstrate significant value as both a tool compound and a lead structure in drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6500-63-6)5-(3-Methoxyphenyl)penta-2,4-dienoic acid
A834942
Purity:99%
Quantity:1g
Price ($):169.0
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